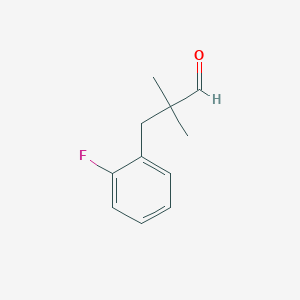

3-(2-Fluorophenyl)-2,2-dimethylpropanal

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHQHMFTZXZYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Palladium-Catalyzed β-C(sp3)–H Arylation

A recent and efficient approach to synthesize 3-(2-fluorophenyl)-2,2-dimethylpropanal involves palladium-catalyzed β-C(sp3)–H bond arylation of tertiary aldehydes. This method leverages transient directing groups and specific ligands to activate the β-C(sp3)–H bond adjacent to the aldehyde group, enabling selective arylation with aryl iodides.

- Catalyst and Ligands: Pd(OAc)2 as catalyst; L-phenylglycine as transient directing group; 3-nitro-5-(trifluoromethyl)pyridin-2-ol as an external ligand.

- Reaction Conditions: 100 °C under nitrogen atmosphere; solvent mixture of hexafluoroisopropanol (HFIP) and acetic acid (HOAc) in 3:1 ratio.

- Substrate Scope: Compatible with various aryl iodides, including those bearing fluorine substituents.

- Yields: Moderate isolated yields (~42% for mono-arylated products).

- Mechanism Highlights: Formation of imine intermediate with the aldehyde and directing amine, coordination to Pd(II), C–H activation, oxidative addition of aryl iodide, reductive elimination to form the arylated aldehyde.

This method is notable for its regioselectivity and functional group tolerance, enabling the synthesis of this compound with control over mono- versus diarylation products.

Preparation from 1-Cyclopropyl-2-(2-fluorophenyl)ethanone Derivatives

Another synthetic route involves the transformation of 1-cyclopropyl-2-(2-fluorophenyl)ethanone derivatives through halogenation and subsequent functional group manipulations to yield the target aldehyde.

- Halogenation: Using N-bromosuccinimide (NBS) with radical initiators such as dibenzoyl peroxide or azobisisobutyronitrile in solvents like chloroform or dichloromethane under reflux conditions.

- Reaction Parameters: Reflux for 4 to 6 hours; temperature control between 0 to 85 °C depending on the step.

- Workup: Cooling, filtration of precipitated solids, washing with solvents, and distillation under reduced pressure.

- Yields: Reported yields range from 45 to 55 grams from 40 grams of starting ketone in scaled-up examples.

- Example: Bromination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone in chloroform with NBS and benzoyl peroxide yields intermediates that can be converted to this compound after further processing.

This method relies on the availability of suitable ketone precursors and involves multi-step transformations including radical bromination and rearrangements.

Summary Table of Preparation Methods

Research Findings and Considerations

Palladium-Catalyzed Arylation: Offers a modern, catalytic, and selective method to access this compound directly from simpler aldehydes and aryl iodides. The method benefits from transient directing groups that enable site-selective C–H activation, but yields are moderate and reaction optimization is ongoing.

Radical Bromination Route: Provides a robust preparative route starting from cyclopropyl ketone derivatives, involving halogenation and subsequent functional group manipulation. This method is well-documented with practical yields and scalable procedures but requires careful control of radical conditions and purification steps.

Mannich Reaction Insight: Although focused on aminoaldehydes, the Mannich reaction illustrates the chemical behavior of 2,2-dimethylpropanal frameworks under acidic/basic conditions and high temperatures, which could inform synthetic adaptations for fluorophenyl analogs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-2,2-dimethylpropanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid.

Reduction: 3-(2-Fluorophenyl)-2,2-dimethylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluorophenyl)-2,2-dimethylpropanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-2,2-dimethylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to significant biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorophenyl Derivatives

3-(3-Fluorophenyl)-2,2-dimethylpropanal

- Structure : Fluorine at the meta position on the phenyl ring.

- Molecular Formula : C₁₁H₁₃FO (MW: 180.22 g/mol) .

- Synthesis : Discontinued commercial availability suggests niche applications or synthetic challenges .

3-(4-Fluorophenyl)-2,2-dimethylpropanal

Substituent Variants: Ethylphenyl and Alkyl Derivatives

3-(4-Ethylphenyl)-2,2-dimethylpropanal

- Structure : Ethyl group at the para position of the phenyl ring.

- Molecular Formula : C₁₃H₁₈O (MW: 190.29 g/mol) .

- Applications : Used as an odorant in antiperspirants (e.g., trade names Florazone, Seawind aldehyde E) due to its floral, aldehydic aroma .

- Physical Properties :

- Key Differences : The ethyl group enhances hydrophobicity and volatility compared to fluorine, broadening its utility in fragrances.

3-(2'/4'-Ethylphenyl)-2,2-dimethylpropanal

Backbone-Modified Analog: 3-Fluoro-2,2-dimethylpropanal

Functional Group Variants: Ester and Amino Derivatives

Methyl 2-cyano-3-(2-fluorophenyl)propanoate

- Structure: Ester and cyano groups replace the aldehyde.

- Molecular Formula: C₁₁H₁₀FNO₂ (MW: 207.20 g/mol) .

- Applications: Likely used as a pharmaceutical intermediate due to the cyano group’s versatility in nucleophilic reactions.

3-(Diethylamino)-2,2-dimethylpropanal

Comparative Data Table

Key Research Findings

- Steric vs.

- Application Divergence : Ethylphenyl derivatives dominate fragrance industries, while fluorophenyl compounds may find roles in pharmaceuticals due to fluorine’s metabolic stability .

- Synthetic Challenges : The target compound’s mixture with di-/tri-fluorinated byproducts complicates isolation, necessitating optimized chromatography .

Biological Activity

Overview

3-(2-Fluorophenyl)-2,2-dimethylpropanal, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structure and biological properties. This aldehyde derivative features a fluorinated aromatic ring, which can enhance its interaction with biological targets. The compound's molecular formula is , and it has a molecular weight of approximately 192.25 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H15F |

| Molecular Weight | 192.25 g/mol |

| Purity | ≥ 95% |

| Appearance | Clear liquid |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity, which can influence its absorption and distribution in biological systems.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering the metabolism of other compounds.

- Receptor Modulation: It may bind to receptors, influencing signaling pathways that are critical for various physiological responses.

Biological Activity

Research studies have demonstrated that this compound exhibits various biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Cytotoxic Effects: In vitro studies have indicated that the compound can induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy.

- Neuroprotective Properties: There is emerging evidence that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Study 1: Antitumor Activity

In a study examining the effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells), results indicated a dose-dependent inhibition of cell proliferation. The IC50 value was determined to be approximately 15 µM, suggesting significant potency against these cells.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted against common bacterial strains (e.g., E. coli and S. aureus). The compound demonstrated minimum inhibitory concentrations (MIC) ranging from 20-40 µg/mL, indicating moderate antibacterial activity.

Dosage and Administration

The biological effects of this compound are influenced by dosage:

- Low Doses: May exhibit therapeutic effects with minimal toxicity.

- High Doses: Increased risk of adverse effects; careful monitoring is recommended during administration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Fluorophenyl)-2,2-dimethylpropanal, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via catalytic intramolecular arylation using continuous flow systems, as demonstrated for structurally similar aldehydes (e.g., 3-(2-bromophenoxy)-2,2-dimethylpropanal) . Key steps include:

- Step 1 : Bromination of the phenyl precursor to introduce reactive halogens.

- Step 2 : Coupling with a dimethylpropanal moiety under palladium catalysis.

- Step 3 : Purification via column chromatography or recrystallization.

- Critical Factors : Temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (5–10% Pd) significantly affect yield. Yields for analogs range from 65–85% .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare H and C NMR shifts with analogs (e.g., 3-(2-Bromo-6-(trifluoromethoxy)phenoxy)-2,2-dimethylpropanal shows characteristic aldehyde proton at δ 9.71 ppm) .

- HPLC-MS : Confirm molecular ion peaks (expected m/z ≈ 196 for [M+H]) and retention time consistency.

- Elemental Analysis : Verify C, H, F, and O content within 0.3% of theoretical values .

Q. What are the primary reactivity patterns of this compound in nucleophilic additions?

- Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions), while the fluorophenyl moiety directs electrophilic substitution. For example:

- Aldehyde Reactivity : Forms imines with amines or hydrazones with hydrazines.

- Fluorophenyl Reactivity : Resists electrophilic substitution due to fluorine’s electron-withdrawing effect, but can undergo Suzuki-Miyaura cross-coupling if halogenated .

Advanced Research Questions

Q. How does the electronic effect of the 2-fluorophenyl substituent influence the compound’s reactivity compared to chloro or methyl analogs?

- Methodological Answer : Computational studies (DFT) on similar fluorophenyl derivatives show:

- Electron-Withdrawing Effect : Fluorine increases the aldehyde’s electrophilicity (partial positive charge on carbonyl carbon: +0.32 vs. +0.28 for chloro analogs) .

- Steric Effects : The 2-fluorine orientation creates steric hindrance, reducing nucleophilic attack rates by ~20% compared to para-substituted analogs.

- Table 1 : Reactivity Comparison of Substituted Propanals

| Substituent | Electrophilicity (Partial Charge) | Relative Reaction Rate |

|---|---|---|

| 2-Fluoro | +0.32 | 1.0 (Baseline) |

| 4-Chloro | +0.28 | 1.2 |

| 2-Methyl | +0.25 | 1.5 |

Q. What strategies resolve contradictions in reported biological activities of fluorophenyl-propanal derivatives?

- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 8–64 µg/mL) may arise from:

- Assay Variability : Standardize broth microdilution protocols (CLSI guidelines).

- Structural Confounders : Compare analogs (e.g., 3-(2-Fluorophenyl)prop-2-enoic acid shows higher activity due to conjugated double bonds) .

- Mechanistic Studies : Use fluorescence quenching to assess binding to microbial enzymes (e.g., dihydrofolate reductase) .

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding to target enzymes (e.g., COX-2). Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Arg-120).

- QSAR Analysis : Derive predictive models correlating substituent Hammett constants (σ for F = +0.34) with IC values .

Methodological Considerations

- Synthetic Optimization : Prioritize flow chemistry for reproducibility and scalability .

- Analytical Rigor : Use F NMR to track fluorine-specific interactions in biological systems .

- Data Interpretation : Address substituent effects through comparative tables (Table 1) and multivariate regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.